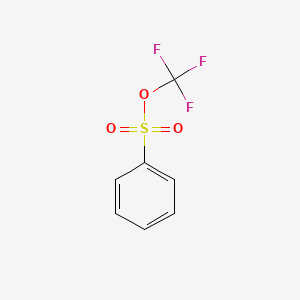

Trifluoromethyl benzenesulfonate

Description

BenchChem offers high-quality Trifluoromethyl benzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifluoromethyl benzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trifluoromethyl benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3S/c8-7(9,10)13-14(11,12)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPUXLRDLVOKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis of Aryl Triflates: Pathways, Protocols, and Scalability

Topic: Advanced Synthesis of Aryl Triflates (Trifluoromethylsulfonates) Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary & Strategic Importance

In the landscape of modern drug discovery, the Trifluoromethylsulfonate (Triflate, OTf) group is a cornerstone functionality. It transforms the chemically inert C–O bond of phenols into a "super-leaving group" (

This guide details the synthesis of Phenyl Trifluoromethanesulfonate (Phenyl Triflate) and its derivatives. While "Trifluoromethyl benzenesulfonate" technically refers to the ester formed from triflic acid and phenol, it is the gateway to functionalizing aromatic rings. We analyze three distinct synthetic pathways, prioritizing yield, chemoselectivity, and industrial scalability.

Critical Pathway Analysis

Selection of the synthesis pathway depends heavily on substrate sensitivity, scale, and safety constraints.

Pathway A: The Anhydride Route (Classic)

Reagents: Triflic Anhydride (

-

Mechanism: Rapid nucleophilic attack of the phenoxide on the highly electrophilic sulfur of

. -

Pros: Extremely fast; high conversion for sterically unhindered phenols; reagents are inexpensive.

-

Cons:

is corrosive and moisture-sensitive; highly exothermic (requires cryogenic control); generates "black tar" byproducts with electron-rich phenols due to oxidation.

Pathway B: The Sulfonimide Route (Mild/Chemoselective)

Reagents: N-Phenyl-bis(trifluoromethanesulfonimide) (

-

Mechanism: Phenoxide attacks the sulfur of the sulfonimide; the leaving group is the stable sulfonamide anion.

-

Pros: Thermodynamically stable solid reagent (easy handling); mild conditions (0°C to RT); highly chemoselective (tolerates amines/alcohols better than

). -

Cons: Atom economy is poor (large byproduct mass); reagent is significantly more expensive.

Pathway C: The Biphasic Aqueous Route (Green/Industrial)

Reagents:

-

Mechanism: Interfacial reaction where the phenoxide is generated in the aqueous phase and reacts with

in the organic phase. -

Pros: Eliminates amine bases (prevents amine-triflate salt formation); superior impurity profile; easy workup (phase separation); scalable.

-

Cons: Requires vigorous stirring for phase transfer efficiency.

Mechanistic Visualization

The following diagram illustrates the decision logic and mechanistic flow for synthesizing Aryl Triflates.

Caption: Decision matrix for selecting the optimal synthesis pathway based on substrate stability and reaction scale.

Detailed Experimental Protocols

Protocol 1: Mild Synthesis using (Recommended for Research)

Best for: Complex drug scaffolds, late-stage functionalization.

Materials:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: N-Phenyl-bis(trifluoromethanesulfonimide) (

) (1.1 equiv) -

Base: Triethylamine (

) (2.0 equiv) or DIPEA -

Solvent: Anhydrous DCM or THF

-

Catalyst: DMAP (10 mol%, optional for sterically hindered phenols)

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under

atmosphere. -

Dissolution: Dissolve the phenol (e.g., 1.0 mmol) in anhydrous DCM (

mL, -

Addition: Add

(2.0 mmol) followed by-

Note: Unlike

,

-

-

Reaction: Stir at RT for 2–12 hours. Monitor by TLC/LCMS.

-

Observation: The reaction is not exothermic.[2]

-

-

Workup: Dilute with

, wash with water ( -

Purification: Silica gel flash chromatography. The sulfonamide byproduct (

) is polar and easily separated.

Protocol 2: Scalable Biphasic Synthesis (Frantz Method)

Best for: Multi-gram scale up, cost-efficiency, avoiding amine impurities.

Materials:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: Triflic Anhydride (

) (1.2 equiv) -

Base:

(30% w/v aqueous solution) or NaOH (10%) -

Solvent: Toluene (Reagent Grade)

Procedure:

-

Biphasic Setup: In a flask open to air (or under

for safety), dissolve phenol in Toluene ( -

Base Addition: Add the aqueous base solution (e.g., 30%

, 4.0 equiv). Stir vigorously to create an emulsion. -

Cooling: Cool the mixture to 0°C using an ice bath.

-

Controlled Addition: Add

neat via syringe pump or dropping funnel over 15–30 minutes.-

Critical Control Point: Maintain internal temperature

°C to prevent hydrolysis of

-

-

Quench: Stir for 15 minutes post-addition. Stop stirring and allow phases to separate.

-

Isolation: Discard the aqueous layer. Wash the organic toluene layer with water and brine.

-

Result: The toluene solution often contains pure Aryl Triflate and can be used directly in the next coupling step (telescoping), or concentrated to yield the product.

Data Comparison: Reagent Selection

| Feature | Triflic Anhydride ( | N-Phenyl Triflimide ( |

| Reactivity | Extremely High (Instantaneous) | Moderate (Hours) |

| Atom Economy | High | Low (Large byproduct mass) |

| Cost | Low | High |

| Thermal Profile | Highly Exothermic (Risk of runaway) | Neutral / Mild |

| Stability | Moisture Sensitive (Fumes in air) | Stable Solid (Non-hygroscopic) |

| Byproducts | Triflic Acid (removed by base) | Sulfonamide (requires chromatography) |

| Primary Use | Scale-up, Simple Phenols | Complex/Sensitive Intermediates |

Safety & Self-Validating Systems

Handling Triflic Anhydride ( )[3]

-

Hazard:

is a lachrymator and causes severe burns. It reacts violently with water.[2] -

Validation: Always check the quality of

before use. If the liquid is dark brown/black, it has degraded. Pure -

Neutralization: Quench excess

with a dilute base (NaHCO3) carefully at 0°C.

Validating Reaction Completion

-

TLC Monitoring: Aryl triflates are significantly less polar than the starting phenols. A clear

shift (usually -

19F NMR: This is the gold standard for validation.

-

Starting Material: No signal (unless F on ring).

-

Product (

): Sharp singlet around -72 to -74 ppm . -

Hydrolyzed

(Triflic Acid): Signal around -78 ppm.

-

References

-

Frantz, D. E., et al. (2002).[1] "Practical Synthesis of Aryl Triflates under Aqueous Conditions." Organic Letters, 4(26), 4717–4718. Link

-

Hendrickson, J. B., & Bergeron, R. (1973). "Trifluoromethanesulfonylimidazoles." Tetrahedron Letters, 14(46), 4607-4610. (Foundational work on triflating reagents). Link

-

Ritter, T., et al. (2009). "Formation of Ar–F from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides." Science, 325(5948), 1661-1664. (Demonstrates utility of aryl triflates). Link

-

Zeller, W. E., & Schwörer, R. (2009).[4][5] "N-Phenyltrifluoromethanesulfonimide."[4][5][6] Encyclopedia of Reagents for Organic Synthesis. (Review of PhNTf2 properties). Link

-

Barbero, M., et al. (2000). "New Synthesis of Aryl Triflates." Synthesis, 2000(8), 1223-1226. Link

Sources

- 1. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 2. fishersci.fr [fishersci.fr]

- 3. orgsyn.org [orgsyn.org]

- 4. N-Phenyltrifluoromethanesulfonimide - Enamine [enamine.net]

- 5. Bis(trifluoromethanesulfonyl)aniline - Wikipedia [en.wikipedia.org]

- 6. N-Phenyl-bis(trifluoromethanesulfonimide): properties, applications and safety_Chemicalbook [chemicalbook.com]

Aryl Triflates: The Pseudohalide Powerhouse in Drug Discovery

The following technical guide details the chemical properties, synthesis, and application of Trifluoromethyl Benzenesulfonates —specifically focusing on Aryl Triflates (Trifluoromethanesulfonates) , the high-value pseudohalides critical to modern drug development.

Technical Guide & Whitepaper

Executive Summary & Nomenclature Precision

In the context of pharmaceutical development, the term "Trifluoromethyl benzenesulfonate" presents a critical nomenclature bifurcation that must be resolved for experimental accuracy:

-

Aryl Triflates (

): Chemically defined as Aryl Trifluoromethanesulfonates . These are esters of triflic acid ( -

Trifluoromethyl-substituted Benzenesulfonates: (e.g., 2-(trifluoromethyl)benzenesulfonate). These are sulfonate esters where the trifluoromethyl group is a substituent on the benzene ring, not the sulfonyl moiety. These function primarily as specialized counter-ions ("Fluorylates") or photoacid generators.

Scope of Guide: This document focuses on Type 1 (Aryl Triflates) , as they are the operative reagents for transforming phenols into functionalized drug cores.

Chemical Properties & Mechanistic Grounding

The "Super-Leaving Group" Phenomenon

The utility of the triflate group stems from the extreme acidity of its conjugate acid, triflic acid (

| Property | Value / Characteristic | Impact on Drug Development |

| Bond Dissociation Energy | Allows activation under mild conditions; compatible with sensitive pharmacophores. | |

| Leaving Group Ability | Enables coupling of sterically hindered or electron-rich substrates that fail with halides. | |

| Inductive Effect | Strong electron-withdrawing ( | Activates the aromatic ring for nucleophilic aromatic substitution ( |

| Hydrolytic Stability | Susceptible to base-mediated hydrolysis ( | Critical Constraint: Coupling reactions must use anhydrous bases (e.g., |

Stability Profile

-

Thermal: Generally stable up to 100–150°C, allowing microwave-assisted synthesis.

-

Chemical: Reacts violently with strong nucleophiles in the absence of a catalyst.

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis back to the parent phenol.

Synthesis Methodologies

The conversion of Phenols to Aryl Triflates is a foundational workflow. The choice of reagent dictates the impurity profile and scalability.

Reagent Selection Matrix

| Reagent | Chemical Name | Pros | Cons | Recommended Use |

| Triflic Anhydride | Highest reactivity; rapid conversion at -78°C to 0°C. | Highly corrosive; generates TfOH byproduct; moisture sensitive. | Small-scale; unhindered phenols. | |

| N-Phenyl-bis(trifluoromethanesulfonimide) | Mild; easy to handle solid; stable. | Atom uneconomical; byproduct removal (PhNHTf) required. | Preferred for Drug Dev ; large scale; sensitive substrates. | |

| Comins' Reagent | N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) | High regio-selectivity for enol triflates. | Expensive. | Complex natural product synthesis. |

Protocol: Gram-Scale Synthesis using

Standardized for high-throughput medicinal chemistry.

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent:

(1.2 equiv) -

Base: Triethylamine (

) or DIPEA (2.0 equiv) -

Solvent: Dichloromethane (DCM) or Acetonitrile (

)

Workflow:

-

Charge: Dissolve Phenol and

in anhydrous DCM under -

Activation: Cool to 0°C. Add

dropwise. (Exotherm control). -

Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS (Disappearance of phenol).

-

Workup: Quench with 1M HCl (removes amine). Wash with brine. Dry over

.[1] -

Purification: Flash chromatography (

). Note: Triflates can degrade on silica if too acidic; add 1%

Visualization: Logical Pathways

Synthesis & Catalytic Activation Workflow

The following diagram illustrates the transformation of a phenol to a drug candidate via the Triflate intermediate.

Figure 1: From Phenol to Pharmacophore: The Aryl Triflate activation pathway.[2][3][4]

Applications in Drug Development[2][5][6][7][8]

Palladium-Catalyzed Cross-Coupling

Aryl triflates are superior to aryl chlorides and often comparable to aryl bromides/iodides, but they offer a strategic advantage: Late-Stage Functionalization . A phenol group can be carried through early synthetic steps as a "masked" handle, then activated to a triflate for coupling in the final steps.

-

Suzuki-Miyaura: Coupling with Boronic acids. Key Advantage: Triflates couple faster than chlorides, allowing selective reaction at the triflate site in polychlorinated scaffolds.

-

Buchwald-Hartwig: C-N bond formation. Key Advantage: Essential for synthesizing aniline-based kinase inhibitors.

Bioisostere Installation

Triflates are precursors for installing fluorine motifs:

-

Ar-OTf

Ar-F: Using Pd-catalysis and CsF (See Science, 2009). -

Ar-OTf

Ar-CF3: Trifluoromethylation using

Safety & Handling Protocols

-

Corrosivity: Triflic anhydride (

) causes severe burns and reacts explosively with water. Always handle in a fume hood with double-gloving (Nitrile/Laminate). -

Decomposition: Aryl triflates can liberate Triflic Acid (

) upon hydrolysis. Ensure waste streams are neutralized with Sodium Bicarbonate ( -

Pressure: Reactions involving C-O cleavage can generate gas if not properly vented; however, standard triflate couplings are generally pressure-neutral.

References

-

Organic Syntheses: Preparation of Phenyl Triflate and Derivatives. (2-(Trimethylsilyl)phenyl triflate protocol). Available at: [Link]

-

J. Org. Chem: Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate. A versatile precursor for benzyne generation.[1][5][6] Available at: [Link]

-

ACS Med. Chem. Lett: Aryltriflates as a Neglected Moiety in Medicinal Chemistry. Case study on stability and metabolic profiling. Available at: [Link]

-

PubChem: 2-(Trifluoromethyl)benzenesulfonate Compound Summary. Chemical property data for the specific isomer. Available at: [Link]

-

J. Am. Chem. Soc: Pd-Catalyzed Fluorination of Aryl Triflates. Mechanistic study on regioisomer formation. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzenesulfonic acid, 2-(trifluoromethyl)-, ion(1- | C7H4F3O3S- | CID 21954560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20080124656A1 - Novel sulfonate salts and derivatives, photoacid generators, resist compositions, and patterning process - Google Patents [patents.google.com]

- 5. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Trifluoromethyl Benzenesulfonate & Triflate Reagents in Drug Development

Executive Summary & Critical Disambiguation

Target Audience: Medicinal Chemists, Process Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

In the context of drug development, the term "Trifluoromethyl benzenesulfonate" presents a significant nomenclature hazard. It is frequently used interchangeably—albeit imprecisely—to refer to two chemically distinct classes of compounds with vastly different reactivities and applications.

To ensure scientific integrity and safety, this guide categorizes the topic into two primary entities:

-

The Literal Compound: Benzenesulfonic acid, trifluoromethyl ester (CAS 1197209-25-8).[1][2]

-

The Functional Reagent: Phenyl trifluoromethanesulfonate, commonly known as Phenyl Triflate (CAS 17763-67-6).[3][4][5]

Recommendation: For cross-coupling applications (Suzuki, Buchwald-Hartwig), refer to Section 3 (Phenyl Triflate) . For novel fluorination or specialized building blocks, refer to Section 2 .

Chemical Identity & CAS Registry[6][7][8][9]

The following table consolidates the CAS numbers for the exact chemical name and its common functional isomers used in high-throughput screening (HTS) and lead optimization.

Table 1: CAS & Structural Identification[10]

| Chemical Name | Common Alias | CAS Number | Molecular Formula | Role in Drug Dev |

| Benzenesulfonic acid, trifluoromethyl ester | Trifluoromethyl benzenesulfonate | 1197209-25-8 | Specialized Building Block | |

| Phenyl trifluoromethanesulfonate | Phenyl Triflate | 17763-67-6 | Major : Pseudo-halide for Coupling | |

| 2-(Trifluoromethyl)benzenesulfonyl chloride | 776-04-5 | Sulfonamide Synthesis Precursor | ||

| 4-(Trifluoromethyl)benzenesulfonyl chloride | 2991-42-6 | Sulfonamide Synthesis Precursor |

Visualizing the Structural Divergence

The following diagram illustrates the critical structural difference between the literal "Trifluoromethyl benzenesulfonate" and the widely used "Phenyl Triflate."

Figure 1: Structural isomerism between the trifluoromethyl ester (left) and the phenyl ester of triflic acid (right).

Deep Dive: Phenyl Triflate (CAS 17763-67-6)

Note: This section addresses the compound most researchers intend to find when searching for "Trifluoromethyl benzenesulfonate" in the context of catalysis.

Mechanism of Action: The Pseudo-Halide Concept

Phenyl triflate is a cornerstone reagent because the triflate group (

Causality in Synthesis:

-

Activation: Phenols are abundant but unreactive toward oxidative addition. Converting a phenol to a phenyl triflate lowers the bond dissociation energy of the

bond, enabling Pd(0) insertion. -

Selectivity: Triflates are generally more reactive than chlorides but less reactive than iodides, allowing for orthogonal functionalization strategies.

Experimental Protocol: Synthesis of Phenyl Triflate

Objective: Convert Phenol to Phenyl Triflate efficiently while minimizing hydrolysis.

Reagents:

-

Phenol (

equiv) -

Trifluoromethanesulfonic anhydride (

, -

Pyridine or Triethylamine (

equiv) -

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Add Phenol and anhydrous DCM (

concentration). -

Cooling: Cool the solution to

(Dry ice/Acetone bath). Critical: Low temperature prevents the formation of colored impurities and minimizes competing elimination reactions. -

Base Addition: Add Pyridine dropwise. The solution may become slightly heterogeneous.

-

Electrophile Addition: Add

dropwise over 20 minutes.-

Why?

is highly electrophilic. Rapid addition causes exotherms that degrade the reagent.

-

-

Warming: Allow the reaction to warm to

over 2 hours. Monitor by TLC (usually higher -

Quench: Quench with cold saturated

. -

Workup: Extract with DCM, wash with

-

Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc). Note: Triflates can be hydrolytically unstable on silica; use a short column and fast flow.

Workflow: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The following diagram details the catalytic cycle utilizing Phenyl Triflate, highlighting the oxidative addition step which is the rate-determining step (RDS) for hindered substrates.

Figure 2: Catalytic cycle showing the entry of Phenyl Triflate at the Oxidative Addition stage.

Safety & Genotoxicity (GTI) Assessment

Critical for CMC/Regulatory: Sulfonate esters (including trifluoromethyl benzenesulfonates and phenyl triflates) are structural alerts for Genotoxic Impurities (GTIs) . They are potent alkylating agents capable of reacting with DNA.

-

Mechanism of Toxicity: The sulfonate group acts as a leaving group, allowing the alkyl/aryl chain to alkylate nucleophilic DNA bases (e.g., N7-guanine).

-

Control Strategy (TTC): In drug substances, these must typically be controlled to levels below the Threshold of Toxicological Concern (TTC), often

. -

Analytical Detection:

-

Method: GC-MS or LC-MS/MS.

-

Derivatization: Often required to stabilize the triflate for quantification.

-

References & Authority

The following sources validate the chemical identities and protocols discussed.

-

Fluorochem. Trifluoromethyl benzenesulfonate (CAS 1197209-25-8) Product Data. Retrieved from

-

Sigma-Aldrich. Phenyl trifluoromethanesulfonate (CAS 17763-67-6) Technical Specification. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14173365, 3-(Trifluoromethyl)benzenesulfonic acid. Retrieved from

-

ChemicalBook. Phenyl trifluoromethanesulfonate Properties and Safety. Retrieved from

-

Ritter, T., et al. "Fluorination of Aryl Triflates." Journal of the American Chemical Society. (Foundational text on Triflate reactivity).

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) before handling fluorinated sulfonate esters.

Sources

Technical Guide: Trifluoromethyl Benzenesulfonates (Fluorylates)

Reactivity, Stability, and Synthetic Utility

Executive Summary & Chemical Identity

Trifluoromethyl benzenesulfonates (often referred to as Fluorylates in polymer chemistry) represent a specialized class of sulfonate leaving groups. They are structurally distinct from the more common trifluoromethanesulfonates (Triflates).

-

The Core Distinction:

-

Triflate (

): The -

Fluorylate (

): The

-

This guide focuses on the 4-(trifluoromethyl)benzenesulfonate system.[1][2][3][4] These reagents are engineered to fill a critical "reactivity gap" between the highly stable Tosylates (often too unreactive) and the hyper-reactive Triflates (often too unstable/hydrolytically sensitive).

Reactivity Profile: The "Tunable" Leaving Group

The utility of trifluoromethyl benzenesulfonates lies in their finely tuned nucleofugality (leaving group ability). This is governed by the electronic influence of the trifluoromethyl group on the aromatic ring.

2.1 Electronic Mechanism (Hammett Correlation)

The reactivity of arenesulfonates correlates with the electron-withdrawing capability of the ring substituent.

-

Tosylate (

): The methyl group is electron-donating ( -

Benzenesulfonate (

): Baseline reactivity. -

Fluorylate (

): The trifluoromethyl group is strongly electron-withdrawing via induction ( -

Nosylate (

): Stronger withdrawal (

2.2 Reactivity Hierarchy Visualization

The following diagram illustrates the relative reactivity rates (

Caption: Comparative hierarchy of sulfonate leaving groups. Fluorylates provide enhanced reactivity over Tosylates without the extreme instability of Triflates.

Stability and Handling

Unlike alkyl triflates, which can fume in air and hydrolyze rapidly, trifluoromethyl benzenesulfonates are generally crystalline solids with superior handling characteristics.

3.1 Hydrolytic Stability

-

Alkyl Triflates: Hydrolyze in seconds to minutes in moist air.

-

Fluorylates: Exhibit significant resistance to hydrolysis at neutral pH. They can be weighed in air and purified via standard silica gel chromatography (unlike many alkyl triflates which degrade on silica).

-

Storage: Stable for months at 4°C under anhydrous conditions.

3.2 Thermal Stability

Fluorylates possess high thermal stability, often exceeding 150°C. This makes them ideal candidates for:

-

High-Temperature Polymerization: Used as initiators for Cationic Ring-Opening Polymerization (CROP) of oxazolines where high temperatures (80–120°C) are required for propagation.

-

Photoacid Generators (PAGs): Derivatives are used in lithography resists where they must withstand baking cycles without premature thermal decomposition.

Experimental Protocols

4.1 Protocol A: Synthesis of Methyl 4-(trifluoromethyl)benzenesulfonate

This protocol yields the methyl ester, a potent methylating agent and polymerization initiator.

Reagents:

-

Methanol (1.0 eq)

-

4-(Trifluoromethyl)benzenesulfonyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

Workflow:

-

Setup: Purge a round-bottom flask with nitrogen. Dissolve Methanol in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add TEA/Pyridine. Then, add 4-(trifluoromethyl)benzenesulfonyl chloride dropwise (dissolved in minimal DCM) over 15 minutes.

-

Note: Exothermic reaction. Maintain Temp < 5°C to prevent side reactions.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (typically hexane/EtOAc).

-

Workup:

-

Wash organic phase with 1M HCl (to remove amine).

-

Wash with Sat.

(to remove unreacted sulfonyl chloride hydrolysis products). -

Wash with Brine, dry over

.

-

-

Purification: Concentrate in vacuo. Recrystallize from Hexane/Et2O or purify via flash column chromatography (Silica).

4.2 Protocol B: Cationic Ring-Opening Polymerization (CROP) Initiation

Demonstrating the "Fluorylate" advantage in controlling polymerization kinetics.

Reagents:

-

Initiator: Methyl 4-(trifluoromethyl)benzenesulfonate (Fluorylate)

-

Solvent: Acetonitrile (dry)

Workflow:

-

Preparation: In a glovebox, dissolve Initiator and EtOx in Acetonitrile. (Target [M]0/[I]0 ratio determines molecular weight).

-

Initiation: Heat the sealed vial to 80°C.

-

Observation: Initiation is faster than Methyl Tosylate (MeOTs) but slower/more controlled than Methyl Triflate (MeOTf).

-

-

Propagation: Maintain 80°C for calculated time (based on

). -

Termination: Quench with Methanol or water.

Mechanistic Visualization: Solvolysis Pathway

The following diagram details the

Caption: The inductive effect of the p-CF3 group stabilizes the leaving group anion, lowering the activation energy for substitution compared to standard tosylates.

Summary Data Table: Sulfonate Comparison

| Property | Tosylate ( | Fluorylate ( | Triflate ( |

| Hammett Constant ( | -0.17 (Donating) | +0.54 (Withdrawing) | N/A (Aliphatic) |

| Relative Reactivity ( | 1.0 (Reference) | ~10 - 50 | ~200,000+ |

| Hydrolytic Stability | High | Good | Very Low |

| Thermal Stability | High | High | Low (Volatile/Fumes) |

| Primary Application | General Synthesis | Controlled Polymerization, PAGs | Difficult Couplings |

References

-

Engel, N., et al. (2019). "Utilization of 4-(trifluoromethyl)benzenesulfonates as Counter Ions Tunes the Initiator Efficiency of Sophisticated Initiators for the Preparation of Well-Defined poly(2-oxazoline)s."[1][2] Macromolecular Rapid Communications, 40(12). Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165–195. Link

-

Shirai, M., & Tsunooka, M. (1996). "Photoacid and photobase generators: chemistry and applications to polymeric materials." Progress in Polymer Science, 21(1), 1-45. Link

-

Glassner, M., et al. (2011). "Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring-Opening Polymerization of 2-Oxazolines." Journal of Polymer Science Part A: Polymer Chemistry. Link

Sources

- 1. Utilization of 4-(trifluoromethyl)benzenesulfonates as Counter Ions Tunes the Initiator Efficiency of Sophisticated Initiators for the Preparation of Well-Defined poly(2-oxazoline)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.monash.edu [research.monash.edu]

- 3. researchgate.net [researchgate.net]

- 4. www2.mst.dk [www2.mst.dk]

Comprehensive Characterization of Trifluoromethyl Benzenesulfonate

The following is an in-depth technical guide on the characterization of Trifluoromethyl Benzenesulfonate , structured for researchers and drug development professionals.

Technical Guide for Synthesis, Analysis, and Quality Control

Executive Summary & Scope Definition

Trifluoromethyl benzenesulfonate represents a critical chemical motif in drug development, yet its nomenclature often leads to ambiguity between two distinct chemical classes. Precise characterization is mandatory due to the divergent reactivity and toxicological profiles of these species.

This guide addresses the characterization of:

-

The Reactive Reagent: Phenyl trifluoromethanesulfonate (often loosely referred to as trifluoromethyl benzenesulfonate in synthetic contexts, though strictly

) and the rare Trifluoromethyl benzenesulfonate ester ( -

The Pharmaceutical Impurity/Counter-ion: (Trifluoromethyl)benzenesulfonates , where the

group is substituted on the benzene ring (e.g., Methyl 4-(trifluoromethyl)benzenesulfonate ), a potent Genotoxic Impurity (PGI).

Core Directive: This document prioritizes the analytical discrimination of these species using

Structural Disambiguation & Chemical Identity

Before initiating characterization, the exact chemical structure must be verified. The position of the trifluoromethyl group dictates the analytical strategy.

Structural Classification

| Feature | Type A: The Reactive Ester | Type B: The Ring-Substituted Sulfonate |

| Chemical Name | Trifluoromethyl benzenesulfonate | Alkyl 4-(trifluoromethyl)benzenesulfonate |

| Structure | ||

| CAS Number | 1197209-25-8 | 1820699-39-3 (Methyl ester) |

| Role | Electrophilic Trifluoromethoxylating Agent | Genotoxic Impurity (PGI) / Salt Counter-ion |

| Reactivity | High (Hydrolytically unstable) | Moderate (Alkylating agent) |

| Key Signal |

Visualization of Structural Divergence

Figure 1: Decision tree for classifying the analyte based on synthetic origin.

Analytical Strategy: The Multi-Modal Approach

To ensure scientific integrity (E-E-A-T), a single method is insufficient. We employ a triangulation strategy using NMR for structural certainty and MS for sensitivity.

Nuclear Magnetic Resonance ( NMR)

Why this works: The fluorine nucleus provides a distinct chemical shift environment that instantly differentiates

-

Protocol:

-

Solvent:

(preferred for non-polar esters) or -

Internal Standard:

-Trifluorotoluene ( -

Acquisition: Minimum 64 scans, proton-decoupled

to simplify multiplets.

-

Diagnostic Chemical Shifts:

| Species | Motif | Multiplicity | |

| Trifluoromethyl benzenesulfonate | -54.0 to -58.0 | Singlet (broad if hydrolyzing) | |

| 4-(Trifluoromethyl)benzenesulfonate | -62.0 to -64.0 | Singlet | |

| Trifluoromethanesulfonate (Triflate) | -78.0 to -80.0 | Singlet |

Critical Insight: The

signal is significantly deshielded compared to thesignal. If you observe a signal near -78 ppm, you are likely dealing with a Triflate ( ), not a trifluoromethyl ester.

Mass Spectrometry (GC-MS & LC-MS)

For trace analysis (PGI quantification), MS is required.

-

GC-MS (Electron Impact):

-

Applicability: Volatile esters (Type A and Alkyl esters of Type B).

-

Fragmentation:

-

Type A (

): Molecular ion ( -

Type B (Methyl ester):

240. Base peak often

-

-

-

LC-MS (ESI/APCI):

-

Applicability: Sulfonic acids and salts (Type B).[1]

-

Mode: Negative Ion Mode (

). -

Target:

ion for the sulfonic acid (e.g.,

-

Detailed Characterization Protocols

Protocol A: Trace Analysis of Genotoxic Alkyl Esters

Objective: Quantify Methyl 4-(trifluoromethyl)benzenesulfonate at ppm levels in drug substance.

Reagents:

-

Diluent: Acetonitrile (LC-MS Grade).

-

Derivatizing Agent (Optional): N/A (Direct injection preferred for esters).

Workflow:

-

Sample Prep: Dissolve 100 mg Drug Substance in 5.0 mL Acetonitrile. Sonicate for 5 mins.

-

GC Parameters:

-

Column: DB-624 or equivalent (volatile impurities).

-

Carrier: Helium, 1.0 mL/min.

-

Temp Program: 40°C (2 min)

10°C/min

-

-

Detection: SIM Mode (Select Ion Monitoring).

-

Target Ions:

240 (

-

-

System Suitability:

-

Resolution (

) > 1.5 between analyte and solvent front. -

S/N ratio > 10 for Limit of Quantitation (LOQ) standard (typically 5 ppm).

-

Protocol B: Identification of the Reactive Reagent ( )

Objective: Confirm synthesis of the trifluoromethyl ester.

Workflow:

-

Sampling: Take aliquot of reaction mixture under inert atmosphere (

/Ar). Do not use methanol (risk of transesterification). -

NMR Prep: Dilute in anhydrous

. -

Analysis: Run

NMR immediately. -

Validation:

-

Check for hydrolysis product:

(doublet at -180 to -200 ppm) or -

Confirm absence of starting material (Sulfonic acid/chloride).

-

Stability & Reactivity Profile

Understanding the stability is crucial for handling.

| Property | Type A: | Type B: |

| Hydrolytic Stability | Low. Hydrolyzes to | High. Stable in aqueous acid/base. |

| Thermal Stability | Decomposes > 80°C (Risk of gas evolution). | Stable > 200°C (High melting salts). |

| Storage | -20°C, Inert Atmosphere. | Room Temp, Desiccated. |

Decomposition Pathway (Type A):

The trifluoromethyl ester is essentially an anhydride of a sulfonic acid and trifluoromethanol (which is unstable).

Analytical Workflow Diagram

The following Graphviz diagram illustrates the logical flow for characterizing a sample labeled "Trifluoromethyl benzenesulfonate".

Figure 2: Analytical workflow for rapid identification and classification.

References

-

Chemical Identity & Synthesis

-

Genotoxic Impurity Characterization

-

European Medicines Agency (EMA). (2006). "Guideline on the Limits of Genotoxic Impurities." Link (Context for sulfonate ester PGIs).

-

-

Spectral Data Verification

-

National Institutes of Health (NIH) PubChem. "2-(Trifluoromethyl)benzenesulfonate." Link (Data for ring-substituted variants).

-

-

Toxicity Context

Sources

Trifluoromethyl benzenesulfonate spectral data (NMR, IR, MS)

Advanced Characterization of Trifluoromethyl Benzenesulfonate ( )

Executive Summary & Chemical Distinction

In the field of organofluorine chemistry, the term "Trifluoromethyl benzenesulfonate" presents a critical nomenclature ambiguity that can lead to catastrophic experimental errors. It refers to two distinct chemical entities with vastly different reactivities and spectral signatures.[1]

This guide primarily focuses on Type A: The Trifluoromethyl Ester , a rare and highly electrophilic reagent generated via hypervalent iodine chemistry (Togni reagents).[1] We also provide comparative data for Type B: Ring-Substituted Benzenesulfonates to ensure precise identification.

| Feature | Type A: Trifluoromethyl Ester (Focus) | Type B: (Trifluoromethyl)benzenesulfonate | Type C: Triflate (Reference) |

| Formula | |||

| Role | Electrophilic Trifluoromethoxylating Agent | Leaving Group / Photoacid Generator | Strong Leaving Group |

| Key | -54.1 ppm | ~ -63.0 ppm | ~ -74 to -77 ppm |

Spectral Fingerprint: Trifluoromethyl Benzenesulfonate ( )

Data derived from acid-mediated synthesis using hypervalent iodine reagents (Togni Reagent II).[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the trifluoromethyl ester relies on the unique chemical shift of the

Table 1:

H and

F NMR Data (in

)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| -54.1 | Singlet (s) | 3F | ||

| 8.04 | Doublet (d, | 2H | Ortho-H (Aromatic) | |

| 7.80 | Triplet (t, | 1H | Para-H (Aromatic) | |

| 7.65 | Triplet (t, | 2H | Meta-H (Aromatic) |

C NMR Data

-

118.4 ppm: Quartet (

-

Aromatic Carbons: Typical shifts observed at 135.5, 129.6, 128.0 ppm.[1]

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the sulfonate ester stretching vibrations.[1]

-

:

-

:

-

:

C. Mass Spectrometry (MS)

Due to the lability of the

Comparative Analysis: Distinguishing Isomers

To prevent misidentification, compare the unknown sample against the spectral data of the most common isomer, Ethyl 4-(trifluoromethyl)benzenesulfonate .[1]

Table 2: Diagnostic Shift Comparison

| Compound Class | Structure | ||

| Target: Trifluoromethyl Ester | -54.1 ppm | ||

| Isomer: 4-(Trifluoromethyl) sulfonate | -63.3 ppm | ||

| Triflate Ester | -74.5 ppm |

Critical Insight: If your

F NMR signal appears at -63 ppm , you have likely synthesized the ring-substituted product, not the trifluoromethyl ester.[1] If it appears at -75 ppm , you have a standard triflate.

Synthesis & Mechanism (Togni Reagent Protocol)

The synthesis of

Mechanistic Pathway

The reaction proceeds via ligand exchange at the iodine center, followed by a reductive elimination that transfers the

Figure 1: Mechanistic pathway for the formation of trifluoromethyl benzenesulfonate esters using acid-mediated hypervalent iodine chemistry.[1]

Experimental Protocol (Micro-Scale)

Safety Warning: Hypervalent iodine reagents are oxidants.[1] Perform all reactions in a fume hood.

-

Preparation: In a flame-dried Schlenk tube under Argon, combine Benzenesulfonic acid (1.0 equiv, anhydrous) and Togni Reagent II (1.1 equiv).

-

Solvent: Add anhydrous Chloroform (

) (0.2 M concentration). -

Reaction: Stir the resulting white suspension at room temperature for 12–18 hours. The suspension will clarify as the hypervalent iodine precursor is consumed and 2-iodobenzoic acid precipitates.[1]

-

Workup: Filter the mixture through a short pad of silica gel to remove the iodobenzoic acid byproduct.[1]

-

Purification: Concentrate the filtrate. If necessary, purify via Flash Column Chromatography (Hexane/EtOAc 10:1).[1]

-

Validation: Immediately acquire

F NMR. Look for the singlet at -54.1 ppm .[1]

References

-

Koller, R., Huchet, Q., Battaglia, P., Welch, J. M., & Togni, A. (2009).[1] Acid Mediated Formation of Trifluoromethyl Sulfonic Acid Esters from Sulfonic Acids and a Hypervalent Iodine Trifluoromethylating Agent. Chemical Communications.[2]

-

Matoušek, V., et al. (2011).[1] Togni Reagents: Versatile Sources of Electrophilic Trifluoromethyl Group. Helvetica Chimica Acta. [1]

-

Barata-Vallejo, S., et al. (2014).[1] Trifluoromethylation of Arylsulfinates: A Route to Trifluoromethyl Sulfones. Journal of Organic Chemistry.

A Comprehensive Technical Guide to the Safe Handling of Trifluoromethyl Benzenesulfonates for Research and Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced environment of drug discovery and chemical synthesis, the pressure to achieve results can sometimes overshadow the foundational principles of laboratory safety. This guide is intended to serve as more than a mere checklist of precautions; it is a technical resource designed to instill a deep, causal understanding of the safe handling of trifluoromethyl benzenesulfonates. As a class of compounds, they offer significant utility in modern organic synthesis, largely due to the electron-withdrawing nature of the trifluoromethyl group which enhances the reactivity and biological stability of parent molecules.[1][2] However, this same reactivity necessitates a robust and informed approach to their handling. This document is structured to provide not just the "what" but the "why" behind each safety recommendation, empowering researchers to not only follow protocols but to internalize a culture of safety that is both proactive and self-validating.

Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties

Trifluoromethyl benzenesulfonates and their derivatives are classified as irritants and can be corrosive, posing significant risks upon exposure.[3][4][5][6][7] A thorough understanding of their hazard profile is the first step in a comprehensive safety assessment.

1.1. Chemical and Physical Properties

A summary of the key physical and chemical properties of a representative trifluoromethyl benzenesulfonate is provided below. It is crucial to consult the specific Safety Data Sheet (SDS) for the particular isomer or derivative being used.

| Property | Value | Source |

| Molecular Formula | C7H5F3O3S | [6] |

| Molecular Weight | 226.18 g/mol | [6] |

| Appearance | Liquid, Solid, or Semi-solid | [6] |

| Storage Temperature | 2-8°C under an inert atmosphere | [6] |

1.2. Toxicological Profile

The primary hazards associated with trifluoromethyl benzenesulfonates are:

-

Skin and Eye Irritation/Corrosion: These compounds can cause skin irritation and serious eye irritation or damage.[3][4][5][7] Prolonged contact may lead to chemical burns.[5][8][9] The acidic nature of these compounds contributes to their corrosive effects on tissues.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][4]

-

Harmful if Swallowed: Oral ingestion can be harmful.[6][7][10]

The Hierarchy of Controls: A Systematic Approach to Minimizing Exposure

A fundamental concept in chemical safety is the hierarchy of controls, which prioritizes safety measures from most to least effective. This systematic approach ensures that reliance is not placed solely on personal protective equipment.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate researchers from the hazard.

-

Chemical Fume Hood: All work with trifluoromethyl benzenesulfonates should be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors or dust.[8]

-

Glove Box: For highly sensitive reactions or when working with larger quantities, a glove box provides an inert atmosphere and an additional layer of containment.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[3]

2.2. Administrative Controls: Standard Operating Procedures and Training

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of trifluoromethyl benzenesulfonates must be developed and readily accessible.

-

Training: All personnel must be trained on the specific hazards of these compounds and the procedures outlined in the SOPs.[11]

-

Restricted Access: The area where these chemicals are used and stored should be clearly marked and access restricted to authorized personnel.

2.3. Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and should never be used as a substitute for engineering and administrative controls.

| PPE Item | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and contact with vapors that can cause serious eye damage.[3][5] |

| Hand Protection | Impervious gloves (e.g., nitrile).[3][5] | Prevents skin contact, which can cause irritation or burns.[3][5] |

| Skin and Body Protection | Flame-resistant lab coat and closed-toe shoes.[12] | Provides a barrier against accidental spills and splashes. |

| Respiratory Protection | A NIOSH/MSHA approved respirator may be necessary if engineering controls are insufficient or during emergency situations.[3][8] | Protects against the inhalation of harmful dust or vapors. |

Safe Handling and Experimental Protocols: From Benchtop to Quench

Adherence to meticulous handling procedures is paramount to ensuring a safe experimental workflow.

3.1. General Handling Precautions

-

Do not breathe dust or vapors.[8]

-

Handle in accordance with good industrial hygiene and safety practices.[11]

3.2. Step-by-Step Protocol for a Typical Reaction

The following is a generalized protocol for a reaction involving a trifluoromethyl benzenesulfonate. This should be adapted to the specific requirements of your experiment.

3.3. Storage and Stability

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

-

Incompatible with strong oxidizing agents.[10]

-

The product is stable under normal handling and storage conditions.[3]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical.

4.1. First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3][8][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][8][10] |

4.2. Accidental Release Measures

-

Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[4]

-

Major Spills: Evacuate the area and prevent further leakage if it is safe to do so.[3] Contact your institution's environmental health and safety department.

-

Ensure adequate ventilation and wear appropriate PPE during cleanup.[3]

Disposal Considerations: Responsible Waste Management

Proper disposal of trifluoromethyl benzenesulfonates and their waste products is essential to protect the environment.

-

Dispose of contents and container in accordance with local, state, and federal regulations.[10]

-

Do not allow the product to enter drains or waterways.[4]

-

Contaminated packaging should be treated as hazardous waste.[13]

Conclusion: A Commitment to a Culture of Safety

The safe handling of trifluoromethyl benzenesulfonates is not an impediment to research but rather a prerequisite for scientific excellence. By understanding the inherent hazards, implementing a multi-layered safety approach, and being prepared for emergencies, researchers can confidently and responsibly harness the synthetic utility of these valuable compounds. This guide provides a framework for safe practices, but it is the individual researcher's commitment to a culture of safety that will ultimately ensure a secure and productive laboratory environment.

References

- 3-(Trifluoromethyl)benzenesulfonamide Safety Data Sheet. (2016, August 12).

- Trifluoromethyl benzenesulfonate Safety Data Sheet. (2024, December 19). CymitQuimica.

- 2-(Trifluoromethyl)benzenesulfonamide Safety Data Sheet. (2024, April 1). Fisher Scientific.

- 2-(Trifluoromethyl)benzenesulfonate. PubChem. (n.d.).

- 2-(Trifluoromethyl)benzenesulfonamide. Chem-Impex. (n.d.).

- 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide Safety Data Sheet. BLD Pharmatech. (n.d.).

- 2-(Trifluoromethyl)benzenesulfonyl Chloride Safety Data Sheet. TCI Chemicals. (n.d.).

- Trifluoromethyl benzenesulfonate. (n.d.).

- Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate. Benchchem. (n.d.).

- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride, 97% Material Safety Data Sheet. (2005, October 3). Cole-Parmer.

- Flame Resistant PPE. Department of Chemistry and Biochemistry. (n.d.).

- 4-(Trifluoromethyl)benzenesulfonamide. Chem-Impex. (n.d.).

- 4-(Trifluoromethyl)benzene-1-sulfonyl chloride Safety Data Sheet. (2026, January 17). ChemicalBook.

- Trifluoromethyl benzenesulfonate. Fluorochem. (n.d.).

- 1,3,5-Tris(trifluoromethyl)benzene Safety Data Sheet. (2025, June 24). Sigma-Aldrich.

- 2-(Trifluoromethyl)benzenesulfonyl Chloride Safety Data Sheet. TCI Chemicals. (n.d.).

- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. Fluoromart. (n.d.).

- 4-(Trifluoromethyl)benzenesulfonyl chloride Safety Data Sheet. (2009, May 14). Fisher Scientific.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Trifluoromethyl benzenesulfonate | 1197209-25-8 [sigmaaldrich.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.se [fishersci.se]

- 10. fishersci.com [fishersci.com]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]

- 13. chemicalbook.com [chemicalbook.com]

The Aryl Triflate Handbook: Synthesis, Reactivity, and Structural Precision

The following technical guide serves as a comprehensive literature review and procedural handbook for Trifluoromethyl benzenesulfonates , with a primary focus on the high-value application of Aryl Triflates (ArOTf) in drug discovery.

Part 1: Executive Summary & Nomenclature Disambiguation

The "Triflate" vs. "Ester" Trap In the high-stakes environment of drug development, precision in chemical nomenclature is non-negotiable. The term "Trifluoromethyl benzenesulfonate" presents a critical ambiguity that this guide resolves immediately:

-

Phenyl Trifluoromethanesulfonate (Phenyl Triflate,

):-

Structure:

-

Role: The "Super-Halide." A cornerstone electrophile in Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). It converts the abundant phenol group into a reactive handle.

-

Relevance: Primary focus of this guide due to its ubiquity in medicinal chemistry.

-

-

Trifluoromethyl Benzenesulfonate (Isomeric Ester):

-

Structure:

-

Role: A niche trifluoromethoxylating agent or specialized building block (CAS 1197209-25-8).

-

Relevance: Addressed only as a disambiguation note to prevent reagent misordering.

-

Core Directive: This guide focuses on the Aryl Triflate (

Part 2: Synthesis Strategies – The Decision Matrix

The conversion of phenols to aryl triflates is the gateway step. The choice of reagent—Triflic Anhydride (

The Reagent Landscape

| Feature | Triflic Anhydride ( | N-Phenyl Triflimide ( |

| Reactivity | Extreme (Exothermic) | Moderate (Stable solid) |

| Selectivity | Low (Promiscuous) | High (Regioselective) |

| Byproducts | Triflic acid (Corrosive) | Sulfonamide (Inert, removable) |

| Use Case | Simple, hindered phenols; Cost-sensitive scale-up. | Complex scaffolds; Late-stage functionalization. |

| Safety | High Risk: Explosive with moisture. | Low Risk: Bench-stable solid. |

Visualization: Synthesis Decision Tree

Figure 1: Strategic decision tree for selecting the optimal triflylating agent based on substrate complexity and scale.

Part 3: Detailed Experimental Protocols

Protocol A: The "Frantz" Aqueous Biphasic Method (Green Chemistry)

Best for: Large-scale preparation without chromatography. Source: Org.[1] Lett. 2002, 4, 26, 4717–4718.

-

Setup: Charge a round-bottom flask with Phenol (1.0 equiv) and Toluene (0.5 M).

-

Base: Add 30% aq.

(2.0 equiv). The biphasic mixture allows the phenoxide to form at the interface. -

Addition: Cool to 0°C. Add

(1.2 equiv) dropwise over 20 mins.-

Critical Control: Maintain internal temp < 10°C to prevent hydrolysis of

.

-

-

Workup: Separate layers. Wash organic layer with water. Dry over

. -

Isolation: Evaporate solvent. Most products crystallize or form clean oils requiring no column chromatography.

Protocol B: Microwave-Assisted Synthesis with

Best for: High-throughput library generation. Source: Org. Lett. 2002, 4, 10, 1691–1694.

-

Reagents: Combine Phenol (1.0 equiv),

(1.0 equiv), and -

Conditions: Seal tube. Microwave at 120°C for 6 minutes .

-

Purification: Filter off inorganic salts. Concentrate. Flash chromatography (often short plug) removes the N-phenyl triflamide byproduct.

Part 4: Reactivity & Applications in Drug Discovery

The Aryl Triflate bond (

The Catalytic Cycle (Pd-Catalyzed Coupling)

The oxidative addition of Pd(0) into the

Figure 2: The Palladium catalytic cycle highlighting the activation of the C-O triflate bond.

Advanced Application: Photocatalytic Sulfonamide Synthesis (2025)

Context: A breakthrough 2025 study utilizes aryl triflates as radical precursors without transition metals. Mechanism:

-

Activation: Aryl triflates are activated by NaI (electron donor) under UV light.[2]

-

Radical Formation: Generates an aryl radical (

). -

Capture: The radical is trapped by

surrogates (

Part 5: Safety & Handling (The "Self-Validating" Protocol)

Trustworthiness in the lab requires respecting the hazards of triflating agents.

| Hazard | Triflic Anhydride ( | Mitigation Protocol |

| Explosive Hydrolysis | Reacts violently with water/moisture. | Never quench directly with water. Dilute with DCM first, then add dropwise to ice/bicarb. |

| Corrosivity | Generates Triflic Acid (superacid) in situ. | Use acid-resistant gloves (Laminate/Nitrile double). Keep saturated |

| Pressure | Bottles often pressurize upon storage. | Vent needle insertion before withdrawing liquid. Store in secondary containment. |

Part 6: References

-

Vinogradova, E. V., Fors, B. P., & Buchwald, S. L. (2012).[3] "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas." Journal of the American Chemical Society.[3]

-

Frantz, D. E., et al. (2002).[1] "Practical Synthesis of Aryl Triflates under Aqueous Conditions." Organic Letters.

-

Långström, B., et al. (2002). "Fast Synthesis of Aryl Triflates with Controlled Microwave Heating." Organic Letters.

-

RSC Organic Chemistry Frontiers. (2025). "Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling."[2] Organic Chemistry Frontiers.

-

Ambeed. (2025). "Trifluoromethyl benzenesulfonate CAS 1197209-25-8 Data Sheet." Ambeed Chemical.

Sources

- 1. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 2. Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas [organic-chemistry.org]

The Evolution of Trifluoromethylation: A Technical Guide to Reagent Discovery and Application

Executive Summary: The Fluorine Imperative

In modern drug discovery, the trifluoromethyl group (

This guide traces the evolution of trifluoromethylation reagents from harsh industrial processes to precision benchtop tools, providing researchers with the mechanistic understanding required to select the optimal reagent for specific substrates.

The Classical Era: Halogen Exchange

Before the advent of mild reagents, introducing a

The Swarts Reaction (1892)

The foundational method for industrial fluorination involves the exchange of chlorine for fluorine using antimony salts.[1]

-

Reagent: Antimony trifluoride (

) activated by -

Mechanism: The Lewis acid (

) complexes with the alkyl chloride, facilitating the nucleophilic attack of fluoride. -

Limitations: Requires high temperatures and is generally limited to converting benzotrichlorides to benzotrifluorides. It lacks the chemoselectivity needed for late-stage functionalization in drug discovery.

The Nucleophilic Revolution: The Ruppert-Prakash Reagent

The discovery that the trifluoromethyl anion could be stabilized by silicon changed the landscape of organofluorine chemistry.

Discovery and Impact

While Ingo Ruppert first synthesized trifluoromethyltrimethylsilane (

Technical Protocol: Nucleophilic Trifluoromethylation

Reagent:

Mechanism of Action

The reagent does not release a free carbanion. Instead, the initiator attacks the silicon center, forming a pentacoordinate silicate intermediate that transfers the

Figure 1: The catalytic cycle of Ruppert-Prakash trifluoromethylation. Note the autocatalytic silylation step.

The Electrophilic Renaissance: Umemoto and Togni

Nucleophilic methods fail when the substrate is electron-rich (e.g., arenes, thiols). This necessitated reagents that release a "

Umemoto Reagents (1990s)

Teruo Umemoto developed (trifluoromethyl)dibenzothiophenium salts.

-

Reactivity: The power is tunable by altering the substituents on the dibenzothiophene ring.

-

Utility: Excellent for trifluoromethylating carbanions and electron-rich aromatics.

Togni Reagents (2006)

Antonio Togni introduced hypervalent iodine(III) reagents, which became the gold standard for electrophilic trifluoromethylation due to their bench stability and solid form.

-

Togni Reagent I: 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Acid-derived).

-

Togni Reagent II: 1-Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (Alcohol-derived).

Protocol: Copper-Catalyzed Trifluoromethylation of Indoles

-

Substrate: Indole derivative (1.0 equiv).

-

Reagent: Togni Reagent II (1.2 equiv).

-

Catalyst:

(10 mol%). -

Solvent:

or

Mechanism: Hypervalent Iodine Activation

The reaction often proceeds via a radical mechanism or a

Figure 2: General activation pathway for Togni reagents. The hypervalent bond is weakened by Lewis acid coordination, facilitating

The Radical Wave: Langlois and Modern Photoredox

For innate C-H functionalization, radical pathways offer orthogonality to ionic chemistry.

The Langlois Reagent (1991)

Sodium trifluoromethanesulfinate (

-

Mechanism: Oxidative desulfonylation.

-

Oxidants: t-BuOOH (TBHP),

, or electrochemical oxidation. -

Key Reaction:

-

Application: Direct C-H trifluoromethylation of heterocycles (Minisci-type reaction).

Zinc Triflinate (The Baran Reagent)

In the 2010s, the Baran lab demonstrated that the zinc salt (

Comparative Analysis of Reagents

| Reagent Class | Primary Reagent | Active Species | Ideal Substrates | Key Limitation |

| Nucleophilic | Ruppert-Prakash ( | Aldehydes, Ketones, Imines | Requires dry conditions; poor for arenes. | |

| Electrophilic | Togni Reagent II | " | Thiols, Phosphines, Arenes | Atom economy (iodine waste); Cost.[8] |

| Electrophilic | Umemoto Reagent | " | Enolates, Carbanions | Synthesis complexity (historically). |

| Radical | Langlois ( | Heterocycles (C-H activation) | Regioselectivity control can be difficult. |

References

-

Swarts, F. (1892).[9] "Sur l'acide fluoracétique". Bulletin de l'Académie Royale des Sciences, des Lettres et des Beaux-Arts de Belgique, 24, 309.

-

Ruppert, I., Schlich, K., & Volbach, W. (1984). "Die ersten CF3-substituierten Aminophosphorane". Tetrahedron Letters, 25(21), 2195–2198. Link

-

Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). "Synthetic methods and reactions. 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3)".[2] Journal of the American Chemical Society, 111(1), 393–395. Link

-

Umemoto, T., & Ishihara, S. (1993). "Power-variable electrophilic trifluoromethylating agents. S-, Se-, and Te-(trifluoromethyl)dibenzothio-, -seleno-, and -tellurophenium salts". Journal of the American Chemical Society, 115(6), 2156–2164. Link

-

Kieltsch, I., Eisenberger, P., & Togni, A. (2007). "A Mild Electrophilic Trifluoromethylation of Thiophenols and Thiols". Angewandte Chemie International Edition, 46(11), 1800–1803. Link

-

Langlois, B. R., Laurent, E., & Roidot, N. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions". Tetrahedron Letters, 32(51), 7525–7528. Link

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). "Practical C–H functionalization of quinolines with boronic acids". Nature, 490, 222–226. (Context: Popularization of Zinc sulfinate reagents). Link

Sources

- 1. byjus.com [byjus.com]

- 2. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]

Introduction: The Indispensable Role of Aryl Triflates in Modern Synthesis

An In-Depth Technical Guide to the Physical Properties of Aryl Trifluoromethyl Sulfonates

Aryl trifluoromethyl sulfonates, commonly known as aryl triflates (ArOTf), have emerged as exceptionally versatile and powerful reagents in the arsenal of the modern synthetic chemist. Their utility stems from the trifluoromethanesulfonate (triflate) group, one of the best leaving groups known in organic chemistry.[1] This property is a direct consequence of the profound stability of the triflate anion, which is stabilized by resonance and the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group.[1]

Initially developed as highly reactive electrophiles for nucleophilic substitution, the true potential of aryl triflates was unlocked with the advent of transition-metal-catalyzed cross-coupling reactions. They serve as superior alternatives to aryl halides, offering distinct reactivity profiles and enabling transformations that are often challenging with traditional substrates.[2][3] In the realms of drug discovery and materials science, aryl triflates are invaluable intermediates, allowing for the late-stage functionalization of complex molecules and the construction of diverse molecular architectures through reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.[1][4]

This guide provides a comprehensive exploration of the core physical properties of aryl triflates, offering field-proven insights into their structure, stability, solubility, and spectroscopic characterization. We will delve into the causality behind their reactivity and provide practical protocols for their synthesis and handling, equipping researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage these powerful synthetic tools.

Molecular Structure and Inherent Stability

The exceptional utility of an aryl triflate is intrinsically linked to its molecular structure. The triflate group (-OTf) consists of a sulfur atom bonded to three oxygen atoms and a trifluoromethyl group. The strong inductive effect of the fluorine atoms polarizes the S-O bonds, making the sulfur atom highly electrophilic and the triflate anion an extremely weak base.

Upon cleavage of the C-OTf bond, the resulting triflate anion is exceptionally stable. This stability arises from extensive resonance delocalization of the negative charge across the three oxygen atoms, effectively distributing the charge and lowering the energy of the anion.[1] This inherent stability is the primary reason the triflate is such an excellent leaving group.

Caption: Resonance delocalization in the triflate anion after leaving the aryl group.

Unlike their highly reactive aliphatic counterparts, which can be unstable even at low temperatures, aryl triflates are generally stable compounds.[5] Many are crystalline solids or high-boiling oils that can be purified using standard techniques like flash column chromatography and stored for extended periods.[5] Their stability, however, is not absolute and can be influenced by several factors:

-

pH: Aryl triflates exhibit good stability in neutral and acidic aqueous solutions (e.g., pH 3.5 and 7.4) but can be susceptible to hydrolysis under basic conditions (e.g., pH 9), which yields the corresponding phenol.[4]

-

Substituents: The electronic nature of the substituents on the aromatic ring can impact stability. Electron-deficient aryl triflates are generally very stable, while some electron-rich variants may show reduced stability over time, particularly when exposed to light or impurities.[6]

-

Temperature: While surprisingly stable at elevated temperatures, making them suitable for microwave-assisted synthesis up to 120 °C, prolonged exposure to very high temperatures can lead to decomposition.[7]

Physical State and Solubility Profile

The physical state of aryl triflates at room temperature depends on the molecular weight, symmetry, and nature of the substituents on the aromatic ring. Simple, unsubstituted phenyl triflate is a liquid, while many substituted derivatives, particularly those with larger aromatic systems or functional groups that promote crystal packing, are white to off-white crystalline solids.[6][8]

A critical physical property for any reagent is its solubility, as this dictates the choice of solvent for a given reaction. Aryl triflates generally exhibit poor solubility in water but are soluble in a wide range of common organic solvents.

| Solvent Class | Examples | General Solubility | Rationale & Application |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Good to Excellent | THF is a common solvent for triflation reactions and subsequent cross-couplings.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Often used for reaction workup, extraction, and chromatography. |

| Apolar Aromatics | Toluene, Benzene | Moderate to Good | Toluene is sometimes used, but solubility can be limited, especially at room temperature.[6] |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | Good to Excellent | These solvents are frequently employed in palladium-catalyzed cross-coupling reactions.[6][9] |

| Alcohols | Ethanol, Methanol | Moderate | Can be used, but care must be taken to avoid potential solvolysis, especially with basic additives. |

This table provides a general guide; solubility should be experimentally verified for specific substrates.

Spectroscopic Characterization: A Definitive Fingerprint

Unambiguous characterization of a synthesized aryl triflate is paramount. A combination of spectroscopic techniques provides a definitive confirmation of its structure.

Nuclear Magnetic Resonance (NMR)

-

¹⁹F NMR: This is the most powerful and unequivocal method for confirming the formation of an aryl triflate. The trifluoromethyl group gives rise to a sharp singlet in a characteristic region of the ¹⁹F NMR spectrum. This peak typically appears around -73 ppm .[10] The absence of other fluorine-containing byproducts and the clean singlet are strong indicators of a successful triflation.

-

¹H NMR: The protons on the aromatic ring will exhibit chemical shifts consistent with a strongly electron-withdrawing substituent. Protons ortho and para to the -OTf group are shifted downfield compared to the parent phenol.

-

¹³C NMR: The carbon atom attached to the triflate group (C-OTf) appears at a characteristic chemical shift. The trifluoromethyl carbon itself can sometimes be observed as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups within the molecule. Characteristic vibrational bands for aryl triflates include:

-

S=O Stretch: Strong absorptions typically found in the 1410-1450 cm⁻¹ and 1200-1250 cm⁻¹ regions.

-

C-F Stretch: Strong, sharp bands are expected in the 1100-1220 cm⁻¹ range.

-

S-O-C Stretch: Bands around 1030-1060 cm⁻¹ are also characteristic.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under typical electron ionization (EI) conditions, the molecular ion peak (M⁺) is often observed. Common fragmentation patterns may include the loss of the SO₂CF₃ or OSO₂CF₃ fragments.

Synthesis, Handling, and Storage

The robust nature of aryl triflates makes their synthesis relatively straightforward, with several reliable methods available.

Experimental Protocol: Synthesis via Triflic Anhydride

This protocol is adapted from a common and efficient method for preparing aryl triflates from the corresponding phenols under aqueous biphasic conditions, which avoids the use of amine bases that can complicate purification.[11][12]

Caption: General laboratory workflow for the synthesis of aryl triflates from phenols.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the starting phenol (1.0 equiv).

-

Solvent Addition: Add toluene and an aqueous solution of a suitable base (e.g., 30% K₃PO₄). The biphasic mixture should be stirred vigorously.[11]

-

Cooling: Place the flask in an ice-water bath and cool the vigorously stirring mixture to 0-5 °C.

-

Reagent Addition: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, ~1.1 equiv) dropwise via syringe. Caution: The reaction is exothermic. A slow addition rate is crucial to maintain temperature control.

-

Reaction: Continue stirring vigorously, allowing the reaction to slowly warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional solvent (e.g., toluene or ethyl acetate).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove the inorganic base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude aryl triflate.

-

Purification: The crude product is often pure enough for subsequent steps.[11] If necessary, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Handling and Storage

-

Reagents: Triflic anhydride (Tf₂O) is highly reactive and corrosive. It is extremely sensitive to moisture and will fume in moist air, releasing corrosive triflic acid.[13] It should be handled in a fume hood using dry syringes and glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Products: Synthesized aryl triflates are generally stable.[5] They should be stored in well-sealed containers in a cool, dry place, away from strong bases. For long-term storage, especially for electron-rich derivatives, refrigeration is recommended.[6]

Applications in Palladium-Catalyzed Cross-Coupling

The physical and electronic properties of aryl triflates converge to make them ideal electrophiles for palladium-catalyzed cross-coupling reactions. Their high reactivity allows for milder reaction conditions compared to aryl chlorides and even some bromides.

Caption: Aryl triflates as electrophilic partners in a generic cross-coupling cycle.

This reactivity profile enables their use in a vast array of synthetic transformations, making them a cornerstone of modern medicinal and materials chemistry.[9][14][15]

Conclusion

Aryl trifluoromethyl sulfonates are defined by a unique combination of stability and reactivity. They are typically crystalline solids or oils with good solubility in common organic solvents. Their formation is definitively confirmed by a characteristic singlet around -73 ppm in the ¹⁹F NMR spectrum. While stable to storage and purification, they possess one of chemistry's most effective leaving groups, rendering them highly effective electrophiles for constructing carbon-carbon and carbon-heteroatom bonds. A thorough understanding of these fundamental physical properties is essential for any scientist seeking to harness the full synthetic potential of these remarkable compounds.

References

-

Practical Synthesis of Aryl Triflates under Aqueous Conditions - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

- K. S. A. Vallin, M. Larhed, K. Johansson, A. Hallberg. (2002).

- A. J. T. Smith, D. R. Stuart. (2017). One-Pot Synthesis of Aryl(TMP)iodonium Triflate Salts. The Journal of Organic Chemistry, 82(17), 9281-9290.

-

D. E. Frantz, D. G. Weaver, J. P. Carey, M. H. Kress, U. H. Dolling. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

- D. E. Frantz, D. G. Weaver, J. P. Carey, M. H. Kress, U. H. Dolling. (2002). Practical synthesis of aryl triflates under aqueous conditions. Organic Letters, 4(26), 4717-4718.

- F. De Cillia, M. G. Mamolo, L. Vio, E. C. G. Turlini, G. C. F. Berti, A. D. A. Bernardini. (2011). Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 749-753.

-

Aryl Triflates. (n.d.). Chemie Brunschwig. Retrieved February 19, 2026, from [Link]

- K. S. A. Vallin, M. Larhed, K. Johansson, A. Hallberg. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating.

- L. K. G. Ackerman, J. C. T. H. Lovell, D. J. Weix. (2015). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates.

- S. R. K. M. Bolm. (2019). The Preparation of Diaryl Sulfoxinium Triflates and Their Application in Palladium‐Catalyzed Cross‐Coupling Reactions. Chemistry – A European Journal, 25(42), 9877-9880.

-

Various Authors. (2021). leaving group ability of triflate. Reddit. Retrieved February 19, 2026, from [Link]

- H. A. D. Doucet. (2008). Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization. Organic & Biomolecular Chemistry, 6(1), 169-174.

- S. K. Saraswata, R. Seemaladinne, M. N. Abdullah, H. Zainid, N. Ahmad, N. Ahmad, E. Vessally. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(21), 14138-14154.

-